molecular formula C15H13F2NO4S B8343256 Ethyl 3-{[(2,6-difluorophenyl)sulfonyl]amino}benzoate CAS No. 1195768-07-0

Ethyl 3-{[(2,6-difluorophenyl)sulfonyl]amino}benzoate

Cat. No. B8343256
CAS RN: 1195768-07-0
M. Wt: 341.3 g/mol
InChI Key: UQLJPOJSNYZBOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-{[(2,6-difluorophenyl)sulfonyl]amino}benzoate is a useful research compound. Its molecular formula is C15H13F2NO4S and its molecular weight is 341.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

1195768-07-0

Molecular Formula

C15H13F2NO4S

Molecular Weight

341.3 g/mol

IUPAC Name

ethyl 3-[(2,6-difluorophenyl)sulfonylamino]benzoate

InChI

InChI=1S/C15H13F2NO4S/c1-2-22-15(19)10-5-3-6-11(9-10)18-23(20,21)14-12(16)7-4-8-13(14)17/h3-9,18H,2H2,1H3

InChI Key

UQLJPOJSNYZBOD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=C(C=CC=C2F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of ethyl-3-aminobenzoate (50 mL, 333 mmol) and 2,6-difluorobenzenesulfonyl chloride (44.2 mL, 333 mmol) in DCM (300 mL) at 0° C. was added pyridine (32.2 mL, 400 mmol). The reaction mixture was warmed to rt, stirred for 36 h, and quenched with 2 mL NH3 (7 M in MeOH). The suspension washed with 10% NaHSO4 and the organic extracts combined and passed through a short column of silica gel. Residual material was flushed from the column with 10% MeOH/EtOAc. The organic extracts were combined and the solvent removed under reduced pressure to provide 107.9 g (95%) of the title compound of Step A. 1H-NMR (400 MHz, DMSO-d6) δ ppm 11.20 (s, 1H), 7.77 (s, 1H), 7.71 (t, J=7.4 Hz, 1H), 7.63 (d, J=7.3 Hz, 1H), 7.35-7.49 (m, 2H), 7.29 (t, J=9.3 Hz, 2H), 4.28 (q, J=7.1 Hz, 2H), and 1.29 (t, J=7.1 Hz, 3H).
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
44.2 mL
Type
reactant
Reaction Step One
Quantity
32.2 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
95%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.